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An In-depth Technical Guide on the Discovery and Historical Significance of Tyr-Gly

This technical guide provides a comprehensive overview of the discovery of the Tyr-Gly
(Tyrosyl-Glycine) dipeptide, a cornerstone in the field of opioid research. The discovery is

intrinsically linked to the identification of the first endogenous opioid peptides, the enkephalins.

This document details the historical context, the pivotal experimental methodologies that led to

their discovery, quantitative data on their activity, and their profound significance for

researchers, scientists, and professionals in drug development.

Introduction: The Quest for an Endogenous
Morphine
The mid-20th century saw a surge in research to understand the mechanism of action of opioid

drugs like morphine. The high specificity and stereoselectivity of opioid effects strongly

suggested the existence of specific receptors in the body. This hypothesis, in turn, sparked a

compelling question: why would the body possess receptors for plant-derived alkaloids? The

logical conclusion was the existence of endogenous ligands for these receptors—the body's

own morphine. This quest culminated in the groundbreaking discovery of the enkephalins in

1975 by John Hughes, Hans Kosterlitz, and their colleagues, a discovery that fundamentally

changed our understanding of pain, addiction, and neurobiology.[1][2][3][4][5] The N-terminal

Tyr-Gly sequence of these newly discovered peptides immediately highlighted its critical role in

their opioid activity.
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The Discovery of Enkephalins: The Genesis of Tyr-
Gly's Significance
The "discovery" of Tyr-Gly is inseparable from the isolation and characterization of two

pentapeptides from porcine brain extracts: Met-enkephalin (Tyr-Gly-Gly-Phe-Met) and Leu-

enkephalin (Tyr-Gly-Gly-Phe-Leu).[3][5][6][7] The research team at the University of Aberdeen,

led by Kosterlitz, had developed robust bioassays to detect morphine-like activity.[2][4]

Experimental Workflow for Discovery
The process of identifying these endogenous opioids was a meticulous multi-step endeavor

that combined classical pharmacology with cutting-edge analytical chemistry of the time.
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Experimental workflow for the discovery of enkephalins.

Key Experimental Protocols
The discovery of the enkephalins and thus the significance of the Tyr-Gly moiety was reliant on

a series of meticulous experimental procedures.

Bioassays for Opioid Activity
The primary screening tools for identifying endogenous opioid activity were isolated tissue

preparations that are sensitive to opioids.
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This assay is based on the principle that opioids inhibit the electrically stimulated contractions

of the longitudinal muscle of the guinea pig ileum by reducing the release of acetylcholine.[3][8]

Tissue Preparation: A segment of the terminal ileum from a guinea pig is dissected and

mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and

aerated with 95% O2 and 5% CO2.

Stimulation: The tissue is subjected to electrical field stimulation (e.g., 0.1 Hz frequency, 1

ms pulse duration) to induce regular contractions.

Assay Procedure: Aliquots of the brain extract or purified fractions were added to the organ

bath, and a reduction in the amplitude of the electrically evoked contractions indicated the

presence of an opioid-like substance.

Naloxone Confirmation: The specificity of the effect was confirmed by the addition of the

opioid antagonist naloxone, which should reverse the inhibition caused by the opioid agonist.

[3][8]

This preparation is particularly sensitive to delta-opioid receptor agonists. Opioids inhibit the

electrically induced contractions of the mouse vas deferens by inhibiting the release of

noradrenaline.[2][9][10][11]

Tissue Preparation: The vasa deferentia from a mouse are dissected and mounted in an

organ bath containing a suitable physiological salt solution (e.g., Krebs solution) at 37°C and

aerated.

Stimulation: The tissue is stimulated electrically (e.g., 0.1 Hz frequency, 1 ms pulse duration)

to elicit contractions.

Assay Procedure: Similar to the guinea pig ileum assay, the addition of enkephalin-

containing fractions causes a dose-dependent inhibition of the twitch response.

Naloxone Confirmation: The opioid nature of the inhibitory effect is confirmed by its reversal

with naloxone.[11]

Peptide Sequencing
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Once the opioid-like activity was confirmed, the structure of the active principles needed to be

determined.

This was a highly sensitive manual method for determining the amino acid sequence of a

peptide at the time.[6][12][13][14][15]

N-terminal Derivatization (Dansylation): A small aliquot of the purified peptide is reacted with

dansyl chloride, which labels the N-terminal amino acid. After hydrolysis of the peptide, the

dansylated amino acid is identified by chromatography.

Edman Degradation: The main sample of the peptide is subjected to the Edman degradation,

where phenylisothiocyanate (PITC) reacts with the N-terminal amino group.

Cleavage: The derivatized N-terminal amino acid is cleaved from the peptide using a strong

acid (e.g., trifluoroacetic acid).

Identification: The cleaved amino acid derivative (thiazolinone) is extracted and converted to

a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified by

chromatography.

Iterative Process: The remaining peptide is then subjected to the next cycle of Edman

degradation to identify the subsequent amino acid in the sequence.

Opioid Receptor Binding Assays
Following the discovery, radioligand binding assays were developed to quantify the interaction

of enkephalins and their fragments with opioid receptors.

Preparation of Brain Homogenates: Brain tissue (e.g., from rats) is homogenized in a

suitable buffer (e.g., Tris-HCl) and centrifuged to obtain a crude membrane preparation rich

in opioid receptors.[16][17][18]

Radioligand Incubation: The membrane preparation is incubated with a radiolabeled opioid

ligand (e.g., [³H]-naloxone or a radiolabeled enkephalin analog) in the presence and absence

of varying concentrations of the unlabeled test compound (e.g., Met-enkephalin, Leu-

enkephalin, or Tyr-Gly).
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Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through

glass fiber filters, which trap the membranes with the bound radioligand while allowing the

unbound ligand to pass through.

Quantification: The radioactivity retained on the filters is measured by liquid scintillation

counting.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific

binding of the radioligand (IC50) is determined. This value can be used to calculate the

binding affinity (Ki) of the test compound for the receptor.

Quantitative Data on Opioid Activity
The initial studies following the discovery of enkephalins provided crucial quantitative data on

their opioid activity. The table below summarizes some of the early findings on the relative

potencies and binding affinities of Met-enkephalin, Leu-enkephalin, and related compounds. It

is important to note that the absolute values varied between different studies and assay

conditions.

Compound

Bioassay:
Guinea Pig
Ileum (IC50,
nM)

Bioassay:
Mouse Vas
Deferens
(IC50, nM)

Receptor
Binding: [³H]-
Naloxone
Displacement
(IC50, nM)

Primary
Receptor
Preference

Morphine ~50 ~18 ~1-5 μ

Met-Enkephalin ~150 ~1.5 ~10-20 δ > μ

Leu-Enkephalin ~250 ~0.5 ~5-15 δ >> μ

Tyr-Gly-Gly-Phe ~5000 ~200 >1000 Weak

Tyr-Gly >10000 >10000 >10000 Inactive

Data are approximate values compiled from various early studies and are intended for

comparative purposes.
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The data clearly demonstrated that while both Met-enkephalin and Leu-enkephalin possess

potent opioid activity, they exhibit a preference for the delta-opioid receptor, particularly in the

mouse vas deferens bioassay.[19] The C-terminal amino acid influences the degree of this

preference. Importantly, truncation of the pentapeptide, including the Tyr-Gly dipeptide alone,

leads to a dramatic loss of activity, highlighting the importance of the full pentapeptide structure

for high-affinity receptor binding and signaling.

Historical Significance and Scientific Impact
The discovery of the enkephalins, and with it the recognition of the Tyr-Gly motif as the

essential N-terminus for opioid activity, had a revolutionary impact on neuroscience and

pharmacology.

Confirmation of Endogenous Opioid System: It provided definitive proof of an endogenous

opioid system, transforming the understanding of pain modulation from a purely

pharmacological concept to a physiological one.[3][4]

Elucidation of Multiple Opioid Receptors: The differential activities of Met-enkephalin and

Leu-enkephalin in the guinea pig ileum (predominantly μ-receptors) and mouse vas deferens

(predominantly δ-receptors) provided strong evidence for the existence of multiple opioid

receptor subtypes.[1] This paved the way for the subsequent characterization of μ, δ, and κ

opioid receptors.

New Avenues for Drug Discovery: The enkephalin structure, particularly the Tyr-Gly-Gly-Phe

pharmacophore, became the template for the rational design of novel opioid analgesics with

potentially improved side-effect profiles.[20] Research into stable analogs that could resist

enzymatic degradation was initiated.

Understanding of Pain and Emotion: The discovery of an endogenous pain-control system

opened up new avenues for understanding the neurobiology of pain perception, stress-

induced analgesia, and the link between pain and emotional states.[5]

Insights into Neurotransmission: Enkephalins were established as a new class of

neurotransmitters/neuromodulators, expanding the known repertoire of chemical signaling in

the nervous system.
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The Enkephalin Signaling Pathway: Early Concepts
The initial understanding of the enkephalin signaling pathway was based on its inhibitory

effects on neurotransmitter release.
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Early conceptual model of the enkephalin signaling pathway.
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It was proposed that enkephalins bind to presynaptic opioid receptors, which are coupled to

inhibitory G-proteins. This activation was thought to lead to the inhibition of adenylate cyclase,

a decrease in intracellular cyclic AMP (cAMP), and the inhibition of voltage-gated calcium

channels. The net effect is a reduction in the influx of calcium ions, which is essential for the

release of neurotransmitters from the presynaptic terminal. This mechanism explains the

observed inhibition of acetylcholine and noradrenaline release in the bioassays.

Conclusion
The discovery of the Tyr-Gly dipeptide, as the essential N-terminal component of the

enkephalins, was a watershed moment in biomedical research. It not only unveiled the

existence of an endogenous opioid system but also provided the fundamental tools and

concepts that have driven opioid research for decades. The meticulous experimental work,

from bioassays to peptide sequencing, laid the groundwork for our current understanding of

opioid pharmacology and physiology. For researchers and drug development professionals, the

story of Tyr-Gly and the enkephalins remains a powerful example of how fundamental research

into physiological mechanisms can unlock new frontiers in medicine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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